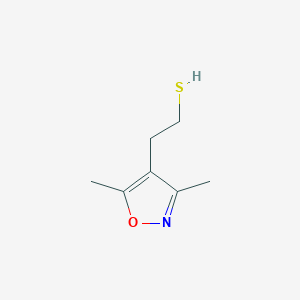

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol is an organic compound with the molecular formula C7H11NOS It features an isoxazole ring substituted with two methyl groups at positions 3 and 5, and an ethanethiol group at position 4

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol typically involves the following steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For example, 3,5-dimethylisoxazole can be prepared by reacting ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

-

Introduction of the Ethanethiol Group: : The ethanethiol group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 3,5-dimethylisoxazole with an appropriate alkylating agent, such as 2-chloroethanethiol, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines or alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution reactions involving the thiol group.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines or alcohols.

Substitution: Thioethers or other sulfur-containing compounds.

Aplicaciones Científicas De Investigación

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing sulfur and nitrogen heterocycles.

Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions and redox biology.

Industry: It can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol depends on its specific application. Generally, the thiol group can form covalent bonds with electrophilic centers in biological molecules, such as cysteine residues in proteins. This interaction can modulate the activity of enzymes, influence redox states, and affect cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-(3,5-Dimethylisoxazol-4-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

3,5-Dimethylisoxazole: Lacks the ethanethiol group, serving as a simpler analog.

2-(3,5-Dimethylisoxazol-4-yl)ethylamine: Contains an amine group instead of a thiol group.

Uniqueness

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol is unique due to the presence of both an isoxazole ring and a thiol group. This combination allows for diverse chemical reactivity and potential applications in various fields. The thiol group, in particular, provides opportunities for covalent modification of biological molecules, making it valuable in biochemical and medicinal research.

Actividad Biológica

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C7H11NOS

- CAS Number: 915923-05-6

The compound features a thiol group (-SH) attached to an ethane backbone and a dimethylisoxazole moiety, which is critical for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antioxidant Properties: The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular systems.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Cytotoxic Effects: Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation: The compound may modulate ROS levels within cells, influencing signaling pathways related to cell survival and apoptosis.

- Enzyme Inhibition: It might act as an inhibitor for specific enzymes involved in cancer progression or inflammation, although the precise targets remain to be fully elucidated.

- Gene Expression Regulation: There is evidence to suggest that it can alter the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies and Experimental Data

-

Anticancer Studies:

- In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged between 10 µM to 25 µM depending on the cell type used.

Cell Line IC50 (µM) MCF-7 15 HeLa 20 A549 18 -

Antioxidant Activity:

- A DPPH radical scavenging assay indicated that the compound has a significant ability to neutralize free radicals, with an IC50 value of approximately 30 µM.

-

Microbial Inhibition:

- Preliminary antimicrobial assays showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 50 µg/mL for both organisms.

Propiedades

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAOLMCCUVXXJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649276 |

Source

|

| Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-05-6 |

Source

|

| Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.